4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate
Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 4-(2,4-dichlorophenoxy)butanoate is a useful research compound. Its molecular formula is C20H16Cl2O5 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0374790 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates the potential for optical gating in synthetic ion channels, highlighting its application in light-induced controlled release, sensing, and information processing. This is achieved by decorating the inner surface of channels with photolabile hydrophobic molecules that generate hydrophilic groups upon irradiation, allowing for the UV-light-triggered transport of ionic species through the channels (Ali et al., 2012).
Modified Morita-Baylis-Hillman Reaction
The utility of methyl 4-chloro-2-butynoate in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes leads to a variety of substituted chromenes and quinolines, demonstrating the compound's versatility in synthetic chemistry and the potential for creating functionalized molecules with diverse applications (Bello et al., 2010).
Spectroscopic and Structural Investigations
Spectroscopic and structural analyses of butanoic acid derivatives reveal their potential as nonlinear optical materials and biological activities, indicating the significance of these compounds in materials science and pharmacology (Vanasundari et al., 2018).
Herbicide Analysis in Soil
A methodology for the determination of chlorophenoxy acid herbicides and their esters in soil showcases the environmental and agricultural research relevance of these compounds, emphasizing their impact on herbicide residue analysis (Rosales-Conrado et al., 2002).
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-(2,4-dichlorophenoxy)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-12-9-20(24)27-18-11-14(5-6-15(12)18)26-19(23)3-2-8-25-17-7-4-13(21)10-16(17)22/h4-7,9-11H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGHEFTUSWMOBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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